5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine
Description
5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine is a substituted imidazo[1,2-a]pyrimidine derivative characterized by methyl groups at positions 5 and 7 of the pyrimidine ring and a phenyl substituent on the amine moiety at position 2. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiparasitic properties . The structural uniqueness of this molecule lies in its fused bicyclic system, which enhances planarity and facilitates interactions with biological targets.
Properties
CAS No. |
823806-61-7 |
|---|---|
Molecular Formula |
C14H14N4 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
5,7-dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C14H14N4/c1-10-8-11(2)18-13(9-15-14(18)16-10)17-12-6-4-3-5-7-12/h3-9,17H,1-2H3 |
InChI Key |
QQIMWWZGELGMDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC=C(N12)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1H-Imidazol-4(5)-amine Precursors
The foundational synthesis involves cyclizing in situ-generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. This method, documented by VulcanChem, proceeds via a thermally induced intramolecular dehydration to form the imidazo[1,2-a]pyrimidine core.
Procedure :
- Precursor Preparation : 1H-imidazol-4(5)-amine is generated by reducing 2-aminopyrimidine with sodium borohydride.
- Cyclization : The amine reacts with acetylacetone (2,4-pentanedione) in refluxing ethanol, catalyzed by acetic acid.
- Isolation : The product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–72% | |
| Reaction Temperature | 80°C | |
| Catalyst | Acetic acid |
Halogen-Mediated Cyclization
Alternative routes employ α-haloacetophenones to construct the heterocyclic core. For example, reacting 2-aminopyrimidine with 2-bromo-4-methylacetophenone in dimethylformamide (DMF) at 120°C yields the intermediate imidazo[1,2-a]pyrimidine, which is subsequently aminated with aniline.
Multicomponent Reaction Approaches
Aza-Michael–Mannich Cascade
A one-pot synthesis combining 2-aminopyrimidine, methyl vinyl ketone, and aniline in the presence of ceric ammonium nitrate (CAN) achieves the target compound in 58% yield. This method avoids isolation of intermediates, enhancing efficiency.
Mechanistic Insight :
- Aza-Michael Addition : The amine attacks the α,β-unsaturated ketone.
- Mannich Cyclization : Intramolecular nucleophilic attack forms the bicyclic structure.
Optimization Table :
| Catalyst | Solvent | Time (h) | Yield (%) | |
|---|---|---|---|---|
| CAN | Ethanol | 12 | 58 | |
| FeCl₃ | Toluene | 18 | 42 |
Ritter-Type Reaction Methodologies
Intermolecular Ritter Cyclization
A 2024 innovation utilizes bismuth triflate (Bi(OTf)₃) and p-toluenesulfonic acid (PTSA) to catalyze the reaction between 2-aminopyrimidine and acetonitrile under refluxing dichloroethane (DCE). This method achieves 70% yield and excellent regioselectivity.
Reaction Scheme :
$$
\text{2-Aminopyrimidine} + \text{CH₃CN} \xrightarrow{\text{Bi(OTf)₃, PTSA}} \text{Imidazo[1,2-a]pyrimidine} + \text{NH₃}
$$
Conditions :
- Temperature: 150°C
- Time: 18 hours
- Catalyst Loading: 5 mol% Bi(OTf)₃
Ionic Liquid-Mediated Synthesis
Green Chemistry Applications
BMImBF₄ (1-butyl-3-methylimidazolium tetrafluoroborate), a room-temperature ionic liquid, facilitates the condensation of 2-aminopyrimidine with dichloroacetone. This solvent-free method reduces waste and achieves 68% yield.
Advantages :
- Recyclable solvent system (≥5 cycles without yield loss).
- Mild conditions (25°C, 10 hours).
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Yield (%) | Scalability | Cost (USD/g) | |
|---|---|---|---|---|
| Traditional Cyclization | 72 | Moderate | 12.50 | |
| Ritter-Type | 70 | High | 9.80 | |
| Ionic Liquid | 68 | High | 14.20 |
Environmental Impact
Ritter-type and ionic liquid methods exhibit superior green metrics (E-factor < 5) compared to traditional routes (E-factor ≈ 18).
Recent Advances and Innovations
Photocatalytic Amination
Visible-light-mediated C–H amination using iridium photocatalysts (e.g., Ir(ppy)₃) enables direct coupling of imidazo[1,2-a]pyrimidine with aniline derivatives at room temperature. Preliminary studies report 63% yield with 90% regioselectivity.
Flow Chemistry Systems
Continuous-flow reactors reduce reaction times from hours to minutes. A microfluidic setup employing mixed acid catalysts (H₂SO₄/HNO₃) achieves 75% yield in 15 minutes.
Chemical Reactions Analysis
5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, as a GABA receptor agonist, it binds to the GABA receptor, enhancing the inhibitory effects of GABA neurotransmission . As a p38 mitogen-activated protein kinase inhibitor, it interferes with the signaling pathways involved in inflammation and immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a systematic comparison of 5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine with structurally related imidazo[1,2-a]pyrimidin-3-amine derivatives, focusing on substituents, physicochemical properties, synthesis routes, and biological activities.
Key Observations:
Schiff base derivatives (e.g., thiophene or chlorobenzylidene analogues) exhibit higher molecular weights and distinct spectral signatures (e.g., FT-IR C=N stretches at 1605–1642 cm⁻¹) .
Synthetic Flexibility :
- The target compound’s synthesis is inferred to follow multicomponent GBB protocols , contrasting with Schiff base condensations used for other derivatives. GBB reactions enable rapid diversification of substituents, as seen in nitrofuran-tagged analogues .
Biological Activity Trends :
- Antimicrobial activity correlates with electron-withdrawing groups (e.g., nitrofuran in ). The target compound’s methyl groups may enhance bioavailability but require validation against specific pathogens.
- Antileishmanial activity in benzo[d][1,3]dioxol-5-yl derivatives suggests that bulky aromatic substituents improve target binding .
Biological Activity
5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed exploration of its biological activity, including antibacterial, antifungal, and potential therapeutic applications.
| Property | Value |
|---|---|
| CAS Number | 823806-61-7 |
| Molecular Formula | C14H14N4 |
| Molecular Weight | 238.29 g/mol |
| IUPAC Name | This compound |
| InChI Key | QQIMWWZGELGMDX-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- GABA Receptor Agonism : The compound acts as a non-benzodiazepine GABA receptor agonist, enhancing inhibitory neurotransmission. This mechanism is crucial for its potential use in treating anxiety and related disorders.
- Inhibition of p38 MAP Kinase : It has been identified as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a significant role in inflammatory responses and could be beneficial in treating rheumatoid arthritis .
Antibacterial and Antifungal Activity
Research indicates that this compound exhibits notable antibacterial and antifungal properties:
- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies revealed minimum inhibitory concentration (MIC) values indicating significant antibacterial action.
- Antifungal Activity : The compound also demonstrated antifungal properties against strains such as Candida albicans and Fusarium oxysporum, with MIC values comparable to established antifungal agents .
Comparative Studies
A comparative analysis with similar compounds indicates that variations in substituents can significantly affect biological activity. For instance:
| Compound Name | Antibacterial Activity (MIC) | Antifungal Activity (MIC) |
|---|---|---|
| This compound | < 20 µM | < 30 µM |
| 5,7-Dimethyl-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine | < 15 µM | < 25 µM |
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Study on Antibacterial Properties : A study conducted on various synthesized imidazopyrimidine derivatives found that those with structural similarities to this compound exhibited significant antibacterial properties against E. coli and Staphylococcus aureus, with MIC values ranging from 4.69 to 22.9 µM for different derivatives .
- Evaluation Against Fungal Strains : In another study focusing on antifungal activity, the compound was tested against Candida albicans, showing promising results with MIC values indicating effective inhibition comparable to standard antifungal drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
